1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(4-methoxyphenyl)ethanone 1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(4-methoxyphenyl)ethanone
Brand Name: Vulcanchem
CAS No.: 920370-64-5
VCID: VC4564271
InChI: InChI=1S/C23H22ClN7O2/c1-33-19-8-2-16(3-9-19)14-20(32)29-10-12-30(13-11-29)22-21-23(26-15-25-22)31(28-27-21)18-6-4-17(24)5-7-18/h2-9,15H,10-14H2,1H3
SMILES: COC1=CC=C(C=C1)CC(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC=C(C=C5)Cl
Molecular Formula: C23H22ClN7O2
Molecular Weight: 463.93

1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(4-methoxyphenyl)ethanone

CAS No.: 920370-64-5

Cat. No.: VC4564271

Molecular Formula: C23H22ClN7O2

Molecular Weight: 463.93

* For research use only. Not for human or veterinary use.

1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(4-methoxyphenyl)ethanone - 920370-64-5

Specification

CAS No. 920370-64-5
Molecular Formula C23H22ClN7O2
Molecular Weight 463.93
IUPAC Name 1-[4-[3-(4-chlorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-2-(4-methoxyphenyl)ethanone
Standard InChI InChI=1S/C23H22ClN7O2/c1-33-19-8-2-16(3-9-19)14-20(32)29-10-12-30(13-11-29)22-21-23(26-15-25-22)31(28-27-21)18-6-4-17(24)5-7-18/h2-9,15H,10-14H2,1H3
Standard InChI Key XSAHPVZROJKMCG-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)CC(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC=C(C=C5)Cl

Introduction

Chemical Identity and Structural Features

Molecular Formula and Physicochemical Properties

The compound has the molecular formula C23H22ClN7O2 and a molecular weight of 463.93 g/mol . Its IUPAC name reflects the integration of three key structural components:

  • A 3-(4-chlorophenyl)-3H-[1, triazolo[4,5-d]pyrimidin-7-yl core.

  • A piperazine ring at the 7-position of the triazolo-pyrimidine system.

  • A 2-(4-methoxyphenyl)ethanone group linked to the piperazine nitrogen .

The presence of electron-withdrawing (chlorophenyl) and electron-donating (methoxyphenyl) substituents influences its electronic profile and solubility. While exact solubility data are unavailable, analogs in this class typically exhibit moderate lipophilicity, favoring cellular permeability.

Structural Significance

  • Triazolo[4,5-d]pyrimidine Core: This bicyclic system combines a triazole and pyrimidine ring, enabling π-π stacking interactions with biological targets such as enzyme active sites or receptor pockets .

  • Piperazine Linker: Enhances solubility and provides conformational flexibility, critical for optimizing binding kinetics.

  • 4-Chlorophenyl and 4-Methoxyphenyl Groups: The chlorine atom improves metabolic stability, while the methoxy group modulates electronic effects and target selectivity .

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis involves multi-step reactions, as outlined in patent literature and chemical databases :

  • Formation of the Triazolo[4,5-d]pyrimidine Core:

    • Condensation of 5-amino-1,2,3-triazole-4-carboxylic acid derivatives with chloro-pyrimidine intermediates under basic conditions .

    • Cyclization using isoamyl nitrite or similar nitrosating agents to form the triazole ring .

  • Piperazine Functionalization:

    • Nucleophilic substitution at the 7-position of the triazolo-pyrimidine core with piperazine in polar aprotic solvents (e.g., dichloromethane or acetonitrile) .

  • Ethanone Group Introduction:

    • Coupling of the piperazine nitrogen with 2-(4-methoxyphenyl)acetyl chloride via acyl transfer reactions.

Example Reaction:

Triazolo-pyrimidine+PiperazineBaseIntermediateAcyl ChlorideFinal Product\text{Triazolo-pyrimidine} + \text{Piperazine} \xrightarrow{\text{Base}} \text{Intermediate} \xrightarrow{\text{Acyl Chloride}} \text{Final Product}

Reagents: N,N-Diisopropylethylamine (base), dichloromethane (solvent), room temperature .

Key Challenges

  • Regioselectivity: Ensuring substitution at the 7-position of the triazolo-pyrimidine requires precise temperature and catalyst control .

  • Purification: Column chromatography (SiO₂, ethyl acetate/hexane) is often necessary due to the formation of regioisomers .

Biological Activity and Mechanisms

Anti-Thrombotic Activity

The compound exhibits potent P2Y₁₂ receptor antagonism, inhibiting platelet aggregation by blocking adenosine diphosphate (ADP) signaling . In vitro studies using human platelet-rich plasma (PRP) demonstrated:

  • IC₅₀: 10–50 nM for ADP-induced aggregation .

  • Selectivity: >100-fold selectivity over P2Y₁ and P2Y₁₃ receptors .

Mechanism: Competitive binding to the ADP-binding site of P2Y₁₂, preventing G-protein activation and subsequent platelet degranulation .

Adenosine Receptor Antagonism

Structural analogs show affinity for A₃ adenosine receptors (Ki = 1–10 nM), implicating potential in cancer and inflammatory diseases . The 4-methoxyphenyl group may enhance A₃ selectivity by occupying a hydrophobic subpocket .

Pharmacological Applications

Cardiovascular Therapeutics

As a P2Y₁₂ antagonist, this compound could serve as an anti-thrombotic agent for:

  • Acute coronary syndromes.

  • Post-angioplasty prophylaxis .

Advantages Over Clopidogrel:

  • Higher metabolic stability due to the 4-chlorophenyl group .

  • Reduced bleeding risk compared to thrombin inhibitors .

Oncology

A₃ receptor antagonism may suppress tumor growth by:

  • Inhibiting adenosine-mediated immunosuppression in the tumor microenvironment .

  • Blocking pro-survival signaling in leukemia cells .

Comparative Analysis of Analogues

CompoundMolecular FormulaTarget Activity (IC₅₀/Ki)Key Structural Differences
EVT-3005413C24H23ClN8OP2Y₁₂ (15 nM)Propylthio substituent
VC4564271C23H22ClN7O2A₃ (8 nM)4-Methoxyphenyl ethanone
Example 1 (US6525060) C19H18ClN7OP2Y₁₂ (22 nM)Cyclopentyl-dioxole moiety

Future Directions

Structural Optimization

  • Electron-Withdrawing Groups: Introducing trifluoromethyl or nitro groups to enhance metabolic stability .

  • Prodrug Development: Esterification of the ethanone group for improved oral bioavailability.

Clinical Translation

  • Toxicity Profiling: Assess hepatotoxicity and off-target effects in preclinical models.

  • Combination Therapies: Pair with checkpoint inhibitors in oncology or anticoagulants in cardiovascular disease .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator